3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride
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Overview
Description
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a pyrrole ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a chlorinated pyridazine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-c]pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-c]pyridazine: Lacks the chlorine atom but shares a similar core structure.
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Similar structure but with a different ring fusion pattern.
6,7-Dihydro-5H-pyrrolo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyridazine ring.
Uniqueness
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H7Cl2N3 |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-6-1-4-2-8-3-5(4)9-10-6;/h1,8H,2-3H2;1H |
InChI Key |
LGGHHBLQGZUEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NN=C2CN1)Cl.Cl |
Origin of Product |
United States |
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